7-Deoxycastanospermine

Description

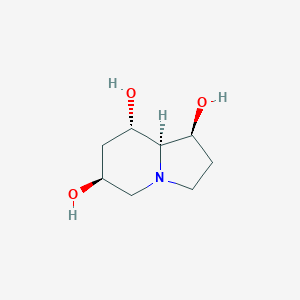

Structure

3D Structure

Properties

CAS No. |

129724-72-7 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(1S,6S,8S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,8-triol |

InChI |

InChI=1S/C8H15NO3/c10-5-3-7(12)8-6(11)1-2-9(8)4-5/h5-8,10-12H,1-4H2/t5-,6-,7-,8+/m0/s1 |

InChI Key |

CTNHKDHQKRJTIU-DKXJUACHSA-N |

SMILES |

C1CN2CC(CC(C2C1O)O)O |

Isomeric SMILES |

C1CN2C[C@H](C[C@@H]([C@H]2[C@H]1O)O)O |

Canonical SMILES |

C1CN2CC(CC(C2C1O)O)O |

Other CAS No. |

129724-72-7 |

Synonyms |

7-deoxy-6-epi-castanospermine 7-deoxycastanospermine |

Origin of Product |

United States |

Biosynthetic Pathways of 7 Deoxycastanospermine

Proposed Intermediary Role in Indolizidine and Pyrrolizidine (B1209537) Alkaloid Biosynthesis

7-Deoxycastanospermine and its isomers are considered to be important intermediates in the biosynthesis of more complex, polyhydroxylated alkaloids. The isolation of 7-deoxy-6-epi-castanospermine from the seeds of Castanospermum australe has led to the proposal that it may serve as a precursor to tetrahydroxylated indolizidine and pyrrolizidine alkaloids. nih.gov This hypothesis is based on its structure as a trihydroxylated indolizidine, suggesting it lies along the hydroxylation sequence that leads to the more saturated analogue, castanospermine (B190763). biocyclopedia.comwikiwand.com

The biosynthetic grid of indolizidine alkaloids likely involves a series of oxidation and reduction steps. The formation of a deoxy- intermediate like 7-deoxycastanospermine is a logical step preceding the final hydroxylation to produce castanospermine and its various stereoisomers. This stepwise addition of hydroxyl groups allows for the generation of structural diversity within this class of alkaloids. While direct enzymatic evidence for the conversion of 7-deoxycastanospermine to other alkaloids is still an active area of research, its presence in organisms that also produce more hydroxylated versions strongly supports its role as a biosynthetic intermediate.

Precursor Metabolisms and Enzymatic Steps in Alkaloid Formation

The biosynthesis of the indolizidine alkaloid core, from which 7-deoxycastanospermine is derived, originates from primary metabolism, primarily utilizing the amino acid L-lysine. biocyclopedia.comfrontiersin.orgnih.gov The pathway proceeds through several key enzymatic steps to construct the bicyclic ring system.

The initial steps involve the conversion of L-lysine to L-pipecolic acid. nih.govresearchgate.net In plants, this transformation is catalyzed by the aminotransferase AGD2-like defense response protein 1 (ALD1) and the reductase SAR-deficient 4 (SARD4). nih.gov In some fungi, such as Rhizoctonia leguminicola, this conversion proceeds via saccharopine and Δ¹-piperideine-6-carboxylate, involving enzymes like saccharopine oxidase. nih.gov

Following the formation of L-pipecolic acid, the indolizidine skeleton is assembled. It is proposed that L-pipecolic acid condenses with a two-carbon unit derived from malonyl-CoA. wikiwand.com This reaction is thought to form a 1-indolizidinone (B1252335) precursor. frontiersin.orgnih.gov Subsequent reduction of the carbonyl group and a series of hydroxylation steps lead to the various polyhydroxylated indolizidine alkaloids. wikiwand.com 7-Deoxycastanospermine would be formed as part of this hydroxylation cascade en route to castanospermine.

| Precursor/Intermediate | Enzyme(s) | Function | Organism Type |

| L-Lysine | AGD2-like defense response protein 1 (ALD1) | Transamination | Plants |

| Cyclic dehydropipecolic intermediates | SAR-deficient 4 (SARD4) | Reduction | Plants |

| L-Lysine | Saccharopine Dehydrogenase | Deamination | Fungi, Plants |

| Saccharopine | Saccharopine Oxidase | Oxidative cleavage | Fungi |

| L-Pipecolic Acid & Malonyl-CoA | Cyclase (putative) | Condensation & Cyclization | Plants, Fungi |

| 1-Indolizidinone | Reductases, Hydroxylases | Reduction & Hydroxylation | Plants, Fungi |

Methodological Approaches for Biosynthesis Elucidation in Natural Systems

The elucidation of the biosynthetic pathway of 7-deoxycastanospermine and related alkaloids relies on a combination of classical and modern analytical and molecular biology techniques. These methods allow researchers to trace the flow of atoms from primary metabolites to the final natural products and to identify the enzymes responsible for each transformation.

One of the foundational techniques is the use of isotopic labeling studies . nih.gov In these experiments, organisms are fed with precursors (like L-lysine) that are enriched with stable isotopes such as ¹³C, ¹⁵N, or ²H. biorxiv.orgkit.edu The resulting labeled alkaloids are then isolated, and the position of the isotopes is determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . nih.govnih.gov This provides direct evidence for the precursor-product relationships and the rearrangement of the molecular skeleton during biosynthesis.

More recently, advances in genomics and molecular biology have enabled the identification of biosynthetic gene clusters (BGCs) . researchgate.netnih.gov These are groups of genes that are physically clustered on the chromosome and encode all the enzymes required for the synthesis of a specific natural product. By sequencing the genome of a producing organism, researchers can identify putative BGCs for indolizidine alkaloids. The function of the genes within these clusters can then be confirmed through gene inactivation (knockout) experiments or by heterologous expression of the genes in a non-producing host organism and analysis of the resulting metabolites. pnas.org

Chemoproteomics represents another powerful approach for identifying enzymes in a biosynthetic pathway by using activity-based probes that bind to active enzymes. Furthermore, the isolation and in vitro characterization of enzymes allows for a detailed understanding of their substrate specificity and reaction mechanisms. nih.govasm.org

| Methodological Approach | Description | Key Information Gained |

| Isotopic Labeling Studies | Feeding organisms with isotopically labeled precursors (e.g., ¹³C, ¹⁵N) and analyzing the products. | Identifies primary metabolic precursors and traces the biosynthetic route. |

| NMR Spectroscopy | Used to determine the precise location of isotopic labels in the final product. | Elucidates bond formations and rearrangements in the pathway. |

| Mass Spectrometry (MS) | Detects the mass shift in metabolites due to the incorporation of stable isotopes. | Confirms precursor incorporation and helps identify intermediates. |

| Genomic Analysis / Gene Clustering | Sequencing the genome of the producing organism to find biosynthetic gene clusters (BGCs). | Identifies the complete set of genes likely involved in the pathway. |

| Gene Inactivation / Heterologous Expression | Disrupting or expressing specific genes to observe the effect on alkaloid production. | Confirms the function of individual enzymes in the pathway. |

| Enzyme Purification and in vitro Assays | Isolating specific enzymes and studying their catalytic activity with putative substrates. | Determines substrate specificity, reaction kinetics, and mechanism of individual enzymatic steps. |

| Chemoproteomics | Utilizes chemical probes to identify and characterize active enzymes within a biological system. | Provides a global view of the enzymes involved in a metabolic network. |

Chemical Synthesis and Derivatization Strategies for 7 Deoxycastanospermine

Asymmetric Total Synthesis Methodologies

The absolute stereochemistry of 7-deoxycastanospermine is crucial for its biological activity, making asymmetric synthesis a primary focus. Chemists have devised numerous strategies to control the stereochemical outcome of the synthesis, leading to the efficient production of enantiomerically pure material.

The construction of the indolizidine skeleton, a fused five- and six-membered ring system, with precise control over multiple stereocenters is a formidable challenge. A variety of approaches have been successfully employed to achieve this.

One notable strategy involves the use of chiral starting materials derived from the "chiral pool," such as amino acids and sugars. For instance, L-proline has been utilized as a starting material, leveraging its inherent chirality to establish the stereochemistry of the final product. researchgate.net Similarly, D-(-)-arabinose has served as a precursor in concise syntheses of indolizidine alkaloids. researchgate.net

Another powerful approach is substrate-controlled stereoselection, where the existing stereocenters in a synthetic intermediate direct the formation of new stereocenters. This has been demonstrated in syntheses where the stereochemistry is set through intramolecular participation of a nitrogen protecting group during a dihydroxylation reaction. researchgate.net The choice of protecting groups and reaction conditions can significantly influence the diastereoselectivity of key bond-forming steps.

Catalytic asymmetric methods have also gained prominence. The use of chiral catalysts to induce enantioselectivity in key reactions represents a highly efficient and atom-economical approach to the indolizidine core. These methods often provide access to either enantiomer of the target molecule by simply changing the chirality of the catalyst.

A number of powerful synthetic reactions and elegant cascade sequences have been instrumental in the total synthesis of 7-deoxycastanospermine and its isomers.

The Vinylogous Mukaiyama Aldol Reaction (VMAR) has been a cornerstone in many synthetic approaches. This reaction, involving the addition of a silyl (B83357) enol ether to an aldehyde, allows for the formation of a key carbon-carbon bond while setting multiple stereocenters. nih.govresearchgate.net For example, the asymmetric VMAR between N-(tert-butoxycarbonyl)-2-(tert-butyldimethylsilyloxy)pyrrole and a chiral aldehyde like 2,3-O-isopropylidene-D-glyceraldehyde has been used to construct the initial pyrrolidine (B122466) building block. nih.govresearchgate.net The stereochemical outcome of the VMAR can be influenced by the choice of Lewis acid promoter and the chirality of the substrates. researchgate.net Interestingly, conducting the VMAR in aqueous media has been shown to offer unique reactivity and selectivity profiles. nih.gov

Ring-Closing Metathesis (RCM) is another transformative reaction that has been widely employed for the construction of the indolizidine skeleton. nih.govresearchgate.netresearchgate.net This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium complexes, allows for the efficient formation of the six-membered ring of the indolizidine core from an acyclic diene precursor. researchgate.net RCM has been a key step in numerous total syntheses of castanospermine (B190763) and deoxycastanospermine derivatives, contributing to more efficient and shorter synthetic protocols. researchgate.net

Intramolecular Cyclizations are fundamental to the formation of the bicyclic indolizidine system. These reactions can be triggered by various means, including reductive amination and Michael additions. For instance, an intramolecular Michael reaction has been used to form the indolizidine ring system. Reductive cyclization of enones has also proven to be an effective method for constructing the core structure. zin.ru

1,3-Dipolar Cycloadditions offer a convergent approach to the indolizidine skeleton. This strategy involves the reaction of a dipole with a dipolarophile to rapidly assemble the core structure. For example, a Michael addition/dipolar cycloaddition cascade has been utilized in the synthesis of related indolizidine alkaloids. researchgate.net

The strategic combination of these key reactions into cascade sequences has led to highly efficient syntheses. For example, a one-pot sequence involving deprotection, double bond reduction, and cyclization has been used to construct the indolizidine skeleton. researchgate.net These cascade reactions minimize the number of synthetic steps and purification procedures, leading to more practical and scalable routes.

Analogues and Derivatives: Synthetic Design and Generation

The synthesis of analogues and derivatives of 7-deoxycastanospermine is crucial for exploring structure-activity relationships (SAR) and developing compounds with improved therapeutic profiles. This involves both the rational design of new structures and the development of flexible synthetic routes to access them.

The rational design of 7-deoxycastanospermine analogues is guided by an understanding of how these molecules interact with their biological targets, primarily glycosidases. By modifying the core structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties.

One common modification is the introduction of different substituents on the indolizidine ring. For example, hydroxymethyl groups have been introduced at the ring junction (C-8a) to create new quaternary indolizidine iminosugars. acs.org The synthesis of these analogues often involves the intramolecular reductive aminocyclization/lactamization of precursors derived from sugars like D-mannose or D-glucose (B1605176). acs.org

Another strategy involves altering the stereochemistry at one or more of the chiral centers. The synthesis of various diastereomers of 7-deoxycastanospermine, such as 1-deoxy-7,8-di-epi-castanospermine and 1-deoxy-8a-epi-castanospermine, allows for a systematic investigation of the impact of stereochemistry on biological activity. nih.govacs.org

The synthesis of fluorinated analogues, such as (+)-6-deoxy-6-fluorocastanospermine, represents another important area of research. acs.org The introduction of fluorine can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to improved drug-like properties.

Furthermore, the synthesis of analogues with different ring sizes or fused ring systems has been explored. For example, sulfonium-ion analogues of castanospermine have been synthesized to probe the importance of the positive charge in the enzyme's active site. acs.org

Semisynthesis, which involves the chemical modification of a readily available starting material, offers an efficient way to generate a diverse range of analogues. Natural products or their synthetic derivatives can serve as valuable starting points for these endeavors.

For instance, castanospermine itself, which can be isolated from natural sources, can be chemically modified to produce derivatives. Also, advanced synthetic intermediates on the route to 7-deoxycastanospermine can be diverted to create a library of related compounds. This approach allows for the rapid generation of analogues for biological screening without the need to develop a new total synthesis for each compound.

An example of a semisynthetic approach is the derivatization of betulin, a naturally occurring triterpenoid, to create new bioactive compounds. mdpi.com While not directly related to 7-deoxycastanospermine, this illustrates the power of semisynthesis in natural product chemistry. Similarly, advanced intermediates in the synthesis of complex alkaloids can be modified to produce a range of analogues. acs.org The development of semisynthetic routes to advanced chemical entities based on the 7-deoxycastanospermine scaffold holds significant promise for the discovery of new therapeutic agents.

Enzymatic Inhibition Profile of 7 Deoxycastanospermine

Glycosidase Inhibition Mechanisms

The inhibition of glycosidases by iminosugars is a well-studied phenomenon, primarily attributed to their ability to act as mimics of the transition state of the natural substrate during enzymatic hydrolysis.

The enzymatic hydrolysis of a glycosidic bond proceeds through a transition state that has a significant oxocarbenium ion-like character. nih.govresearchgate.net This short-lived species is characterized by a flattened ring conformation (such as a half-chair or boat) and a delocalized positive charge between the anomeric carbon and the endocyclic oxygen. nih.govresearchgate.net Iminosugars like castanospermine (B190763) and its analogues are effective inhibitors because they can mimic both the charge and the shape of this transition state. us.esrsc.org

7-Deoxycastanospermine, as a derivative of castanospermine, is believed to follow this inhibitory paradigm. The endocyclic nitrogen atom of the indolizidine ring system is protonated at physiological pH, conferring a positive charge to the molecule. This cationic form is a stable analogue of the transiently formed glycosyl cation, allowing it to bind with high affinity to the enzyme's active site. us.es The enzyme, in turn, stabilizes this charged inhibitor through electrostatic interactions with key acidic residues (aspartate or glutamate) in the active site, which would normally stabilize the oxocarbenium ion of the actual transition state. figshare.com By occupying the active site and engaging these critical residues, the inhibitor effectively blocks access to the natural substrate, halting the catalytic cycle. nih.gov

The binding of an iminosugar inhibitor to a glycosidase is a highly specific interaction governed by a network of hydrogen bonds between the hydroxyl groups of the inhibitor and the amino acid residues of the enzyme's active site. pnas.org The active site of a glycosidase is a precisely shaped cavity, often lined with aromatic amino acids, that recognizes the specific stereochemistry of its sugar substrate. pnas.org For castanospermine, its d-glucose (B1605176) configuration allows it to be a potent inhibitor of glucosidases. nih.gov

Specificity and Selectivity Studies on Glycosidases

The inhibitory spectrum of a castanospermine analogue is highly dependent on its stereochemistry. The removal or inversion of hydroxyl groups can drastically alter its potency and selectivity towards different glycosidases.

Research has shown that any modification to the chiral centers of castanospermine leads to a marked decrease in its ability to inhibit α- and β-D-glucosidases. nih.govnih.gov This general principle applies directly to 7-Deoxycastanospermine. Studies on the closely related isomer, 7-deoxy-6-epi-castanospermine, isolated from Castanospermum australe, revealed that it inhibits amyloglucosidase and yeast α-glucosidase. nih.gov However, its activity was found to be significantly lower than that of its tetrahydroxylated counterparts, castanospermine and 6-epi-castanospermine. nih.gov This finding underscores the importance of the full complement of hydroxyl groups for potent glycosidase inhibition. While specific kinetic data such as IC₅₀ or Kᵢ values for 7-Deoxycastanospermine are not extensively documented in the literature, the available evidence strongly suggests it is a weaker inhibitor compared to castanospermine.

| Compound | Target Enzyme | Relative Inhibitory Activity | Reference |

|---|---|---|---|

| Castanospermine | α-Glucosidases, β-Glucosidases | Potent | nih.gov |

| 7-deoxy-6-epi-castanospermine | Amyloglucosidase, Yeast α-Glucosidase | Significantly less active than Castanospermine | nih.gov |

| Deoxy-derivatives of Castanospermine (general) | α- and β-D-Glucosidases | Markedly decreased | nih.gov |

The selectivity of castanospermine analogues is determined by how well their three-dimensional arrangement of hydroxyl groups mimics that of the natural substrate of a particular glycosidase. nih.govnih.gov Castanospermine itself, with a stereochemistry analogous to d-glucose, is a powerful inhibitor of glucosidases. nih.gov

The removal of the C-7 hydroxyl group in 7-Deoxycastanospermine is a key structural determinant of its altered selectivity and potency. This modification disrupts the specific pattern of hydrogen bonds that the parent molecule can form within the enzyme's active site. nih.gov For an enzyme to exhibit high affinity for an inhibitor, there must be a precise geometric and electronic complementarity. The loss of a single hydrogen bond can result in a significant decrease in binding affinity and, consequently, inhibitory power. Studies on a wide array of castanospermine epimers and deoxy derivatives have consistently shown that the integrity of the hydroxylation pattern is critical for potent inhibition of human liver α- and β-glucosidases. nih.gov Thus, the 7-deoxy modification serves as a crucial factor that diminishes its inhibitory capacity against these enzymes.

Comparative Glycosidase Inhibition with Related Iminosugars

When compared to other polyhydroxylated alkaloids, the inhibitory strength of castanospermine derivatives is highly variable and structure-dependent. The compound 7-deoxy-6-epi-castanospermine was found to be a less effective glycosidase inhibitor than its isomer swainsonine (B1682842) and other tetrahydroxylated alkaloids like castanospermine, 6-epi-castanospermine, and australine. nih.gov

This hierarchy of potency highlights a fundamental principle in the study of iminosugar inhibitors: the number and spatial orientation of hydroxyl groups are paramount. Swainsonine, a potent inhibitor of mannosidases, and castanospermine, a potent inhibitor of glucosidases, both possess four hydroxyl groups that are critical for their high-affinity binding to their respective target enzymes. Trihydroxylated indolizidines, such as 7-deoxy-6-epi-castanospermine, generally exhibit weaker inhibition because they lack one of these key interaction points. nih.gov While it retains the core structure of an iminosugar, the reduced number of hydroxyl groups on 7-Deoxycastanospermine places it in a lower tier of inhibitory potency compared to its fully hydroxylated relatives and other well-known iminosugars like 1-deoxynojirimycin (B1663644) (DNJ).

| Compound | Class | Primary Target(s) | General Potency | Reference |

|---|---|---|---|---|

| Castanospermine | Indolizidine Alkaloid (Tetrahydroxy) | α- and β-Glucosidases | High | nih.gov |

| 7-deoxy-6-epi-castanospermine | Indolizidine Alkaloid (Trihydroxy) | Amyloglucosidase, α-Glucosidase | Lower | nih.gov |

| Swainsonine | Indolizidine Alkaloid (Trihydroxy) | α-Mannosidases | High (for Mannosidases) | nih.gov |

| 1-Deoxynojirimycin (DNJ) | Piperidine (B6355638) Alkaloid (Tetrahydroxy) | α- and β-Glucosidases | High | us.es |

| Australine | Pyrrolizidine (B1209537) Alkaloid (Tetrahydroxy) | Amyloglucosidase | High | nih.gov |

Evaluation of Inhibitory Potency Against Isomers and Analogues (e.g., Swainsonine, Castanospermine, Deoxynojirimycin)

7-Deoxycastanospermine, more specifically identified in scientific literature as 7-deoxy-6-epi-castanospermine, is a trihydroxyindolizidine alkaloid isolated from the seeds of the Australian tree, Castanospermum australe. nih.govnih.gov Its inhibitory action has been evaluated against several enzymes, demonstrating a notable, albeit comparatively weaker, profile than its more famous analogues like castanospermine and swainsonine.

Initial studies demonstrated that 7-deoxy-6-epi-castanospermine inhibits amyloglucosidase and yeast α-glucosidase. nih.gov However, its activity as a glycosidase inhibitor is significantly lower than that of its isomer swainsonine and the tetrahydroxylated alkaloids, including castanospermine. nih.gov While specific inhibitory constants (Kᵢ or IC₅₀ values) for 7-deoxy-6-epi-castanospermine against a broad range of glycosidases are not extensively documented in primary literature, the qualitative assessment consistently places it as a less potent inhibitor in this context. For instance, one study highlighted that any modification to the five chiral centers of castanospermine results in a marked decrease in the inhibition of α- and β-D-glucosidases. nih.gov

In contrast to its modest activity against glycosidases, molecular docking studies have suggested that 7-deoxy-6-epi-castanospermine may be a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV), with a predicted binding affinity comparable to the known inhibitor, berberine. researchgate.net This suggests a more selective inhibitory profile than its broader-acting analogues.

To contextualize the potency of 7-Deoxycastanospermine, the inhibitory activities of its key analogues are presented below. Castanospermine is a powerful inhibitor of α- and β-glucosidases. nih.gov Swainsonine is a potent inhibitor of α-mannosidase. nih.gov Deoxynojirimycin (DNJ), a piperidine alkaloid, is a well-known α-glucosidase inhibitor. nih.gov

Interactive Data Table: Inhibitory Potency of Selected Indolizidine Alkaloids and Analogues

| Compound | Enzyme | Organism/Source | Kᵢ Value (μM) | IC₅₀ Value (μM) |

| Castanospermine | α-Glucosidase | Human Liver | 0.1 | |

| Castanospermine | β-Glucosidase | Human Liver | 1.2 | |

| Castanospermine | α-L-Fucosidase | Human Liver | >1000 | |

| Swainsonine | α-Mannosidase | Human Liver (Lysosomal) | 0.2 | |

| Swainsonine | α-Mannosidase | Human Liver (Cytosolic) | 70 | |

| 1-Deoxynojirimycin | α-Glucosidase | 52.02 | ||

| 1-Deoxy-6,8a-diepicastanospermine | α-L-Fucosidase | Human Liver | 1.3 |

This table is generated based on available data for comparator compounds to provide a reference for the activity of 7-Deoxycastanospermine, which is noted to be less active against glycosidases. nih.govnih.gov

Structural Basis for Differential Inhibitory Profiles Among Indolizidine Alkaloids

The varied inhibitory profiles among indolizidine alkaloids like 7-Deoxycastanospermine, castanospermine, and swainsonine are rooted in their distinct three-dimensional structures and the specific arrangement of their hydroxyl groups. nih.gov These structural features determine how well each molecule can mimic the transition state of the natural sugar substrate and fit into the active site of a target glycosidase.

The inhibitory power of castanospermine against glucosidases is attributed to its structural resemblance to the glucosyl cation, with its hydroxyl groups positioned similarly to those in D-glucose. nih.govnih.gov The rigid, fused-ring structure of castanospermine holds these hydroxyls in a fixed orientation that is optimal for binding to the enzyme's active site.

The removal or change in the stereochemistry of any of the hydroxyl groups, as seen in the derivatives of castanospermine, dramatically alters inhibitory potency and specificity. nih.govresearchgate.net In 7-deoxy-6-epi-castanospermine, the absence of the hydroxyl group at the C-7 position and the epimeric configuration at C-6 significantly reduce its affinity for glucosidases compared to castanospermine. nih.govnih.gov This highlights the critical role of the complete hydroxylation pattern of castanospermine for potent glucosidase inhibition.

The specificity of these alkaloids is also dictated by stereochemistry. For example, 6-epicastanospermine, which is structurally analogous to D-mannose, is a good inhibitor of cytosolic α-mannosidase but does not inhibit lysosomal α-mannosidase. nih.gov Conversely, its derivative, 1-deoxy-6-epicastanospermine, strongly inhibits the lysosomal form of the enzyme but not the cytosolic one. nih.gov This demonstrates that subtle changes in the orientation of hydroxyl groups can switch the inhibitory target between different enzyme isoforms.

Swainsonine's potent and specific inhibition of α-mannosidases is due to its unique 8a-(R) bridgehead configuration, which differs from the 8a-(S) configuration found in the castanospermine family. nih.gov This structural difference allows it to effectively mimic the mannosyl cation. The conformational comparison between castanospermine and deoxynojirimycin suggests that the greater activity of castanospermine may be due to the fixed axial positioning of its O6 atom, a feature that is conformationally more flexible in deoxynojirimycin. nih.gov

In essence, the number and precise stereochemical arrangement of the hydroxyl groups on the indolizidine core are the primary determinants of an alkaloid's inhibitory profile, governing both its potency and its selectivity for specific glycosidases.

Structural Biology and Molecular Interactions of 7 Deoxycastanospermine

Conformational Analysis of 7-Deoxycastanospermine and Related Indolizidine Skeletons

7-Deoxycastanospermine belongs to the indolizidine alkaloid class of compounds, which are characterized by a bicyclic structure containing a nitrogen atom at the bridgehead. The biological activity of these alkaloids is intrinsically linked to their three-dimensional shape and the spatial arrangement of their functional groups. unl.pt Conformational analysis, which explores the various spatial arrangements (conformations) a molecule can adopt through bond rotations, is therefore crucial for understanding their mechanism of action.

The indolizidine skeleton, the core structure of 7-Deoxycastanospermine, can exist in several conformations. The relative stability of these conformers is influenced by factors such as steric hindrance and electronic effects. For instance, in related indolizidine alkaloids, the orientation of substituents can significantly impact the preferred conformation. researchgate.net Computational studies using first-principles electronic structure calculations have been employed to determine the stable molecular conformations and their relative free energies in different environments, such as in the gas phase and in solution. nih.gov These studies reveal that even subtle changes in the molecule's protonation state can lead to different stable conformations. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformation of molecules in solution. nih.govnih.gov For example, the analysis of coupling constants and Nuclear Overhauser Effects (NOEs) in the ¹H NMR spectrum can provide information about the dihedral angles between protons and the proximity of different parts of the molecule, respectively, allowing for the determination of the predominant conformation. researchgate.netacs.org In the case of a sulfonium-ion analogue of castanospermine (B190763), ¹H NMR analysis indicated a conformational preference where hydroxyl groups occupy the more sterically hindered axial positions, a preference attributed to stabilizing electrostatic interactions between the oxygen atoms and the positively charged sulfur center. acs.org

The conformational flexibility of the indolizidine ring system is a key determinant of its biological activity. The ability to adopt a specific conformation that is complementary to the active site of a target enzyme is essential for effective binding and inhibition. drugdesign.org The systematic scanning of all possible geometries of a molecule, while computationally intensive, can provide a comprehensive conformational profile. drugdesign.org

Molecular Docking and Computational Modeling of Enzyme Binding

Molecular docking and computational modeling are indispensable tools for investigating how 7-Deoxycastanospermine and other ligands interact with their enzyme targets at the molecular level. nih.govdiva-portal.org These computational methods predict the preferred orientation and conformation of a ligand when it binds to a protein, providing insights into the binding mode and the key interactions that stabilize the protein-ligand complex. thesciencein.orgplos.org

Molecular docking studies have been successfully applied to understand the inhibitory mechanism of alkaloids from Castanospermum australe, including 7-Deoxy-6-epi-castanospermine, against enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.gov In one such study, molecular docking revealed that 7-Deoxy-6-epi-castanospermine is a potent DPP-IV inhibitor, with binding interactions comparable to the known inhibitor berberine. nih.gov These studies typically involve generating a three-dimensional model of the ligand and docking it into the crystal structure of the target enzyme. scisoc.or.th The binding poses are then scored based on various energy functions to identify the most likely binding mode. frontiersin.org

Computational modeling extends beyond simple docking to include more sophisticated techniques like molecular dynamics (MD) simulations. mdpi.com MD simulations can provide a dynamic view of the protein-ligand complex, revealing how the interactions evolve over time and how the protein conformation might change upon ligand binding. diva-portal.org These simulations can also be used to calculate binding free energies, which provide a quantitative measure of the binding affinity. mdpi.com

The process of computational modeling often begins with target selection and preparation, where a relevant protein structure is chosen from a database like the Protein Data Bank (PDB). nih.gov This is followed by the generation of a grid for the docking calculations, which defines the region of the protein where the ligand is expected to bind, such as the active site or an allosteric site. nih.gov The results of these computational studies can then guide further experimental work, such as the design of more potent inhibitors. diva-portal.org

Experimental Elucidation of Protein-Ligand Interactions

Experimental techniques provide the ultimate validation for the predictions made by computational models and offer a detailed picture of the interactions between a ligand and its protein target. nih.gov

X-ray crystallography is a primary method for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. riken.jpberstructuralbioportal.orgnumberanalytics.com By crystallizing an enzyme with its inhibitor and analyzing the resulting X-ray diffraction pattern, researchers can visualize the precise orientation of the inhibitor within the active site and identify the specific amino acid residues involved in binding. riken.jpnih.gov This provides invaluable information about the molecular basis of recognition and catalysis. nih.gov

The active site of an enzyme is a specific pocket or groove on its surface where the substrate binds and the chemical reaction takes place. uniprot.orgmdpi.com The binding of an inhibitor like 7-Deoxycastanospermine to the active site is driven by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govrsc.org For example, X-ray crystallography of an exo-β-D-glucosaminidase revealed that the binding of inhibitors is stabilized by numerous polar interactions with the equatorial substituents of the sugar-like ring. nih.gov

Binding energetics, which quantify the strength of the protein-ligand interaction, can be measured using techniques like Isothermal Titration Calorimetry (ITC). ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This thermodynamic data provides a complete picture of the driving forces behind the binding process.

The table below summarizes key interacting residues and binding energy data for related compounds, illustrating the types of interactions that are important for binding.

| Compound | Target Enzyme | Key Interacting Residues | Binding Affinity (Ki or IC50) | Reference |

| 7-Deoxy-6-epi-castanospermine | Dipeptidyl Peptidase-IV | Not specified | IC50 = 13.96 µg/ml (for extract) | nih.gov |

| Redoxal | Vibrio harveyi GH-20 GlcNAcase | W582, R274 | ChemPLP score = 85.74 | scisoc.or.th |

| (GlcNAc)₄ | Vibrio harveyi GH-20 GlcNAcase | W582 | ChemPLP score = 85.40 | scisoc.or.th |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the binding affinity and specificity of a ligand for its target enzyme. unl.pt Even small changes in the stereochemistry of an inhibitor can have a dramatic impact on its biological activity.

The synthesis of various stereoisomers of 1-deoxycastanospermine has allowed for the investigation of how the orientation of the hydroxyl groups affects glycosidase inhibition. acs.org These studies have shown that the relative stereochemistry of the hydroxyl groups is crucial for potent inhibition. For example, 7-deoxy-6-epi-castanospermine was found to be a less active glycosidase inhibitor than its isomer swainsonine (B1682842) and the tetrahydroxylated alkaloids castanospermine and 6-epi-castanospermine. nih.gov This highlights the importance of a specific stereochemical arrangement for optimal interaction with the enzyme's active site.

The influence of stereochemistry can be rationalized by examining the protein-ligand complex structure. The specific arrangement of functional groups in the inhibitor must be complementary to the arrangement of amino acid residues in the active site to allow for the formation of favorable interactions. Any deviation from the optimal stereochemistry can lead to steric clashes or a loss of key hydrogen bonds, resulting in a weaker binding affinity.

The table below presents data on the inhibitory activity of different stereoisomers, demonstrating the impact of stereochemistry on binding.

| Compound | Target Enzyme | Inhibitory Activity (IC50 or Ki) | Reference |

| 7-deoxy-6-epi-castanospermine | Amyloglucosidase | Less active than castanospermine | nih.gov |

| 7-deoxy-6-epi-castanospermine | Yeast α-glucosidase | Less active than castanospermine | nih.gov |

| Swainsonine | Amyloglucosidase | More active than 7-deoxy-6-epi-castanospermine | nih.gov |

| Castanospermine | Amyloglucosidase | More active than 7-deoxy-6-epi-castanospermine | nih.gov |

Interactions of 7 Deoxycastanospermine with Cellular Carbohydrate Metabolism

Perturbation of Glycosylation Pathways and Associated Processes

7-Deoxycastanospermine, much like its parent compound castanospermine (B190763), is recognized as an inhibitor of α- and β-glucosidases. nih.gov These enzymes are critical for the proper processing of N-linked glycoproteins in the endoplasmic reticulum (ER). The N-linked glycosylation pathway begins with the transfer of a large, pre-formed oligosaccharide precursor, Glc₃Man₉GlcNAc₂, from a dolichol phosphate (B84403) carrier to nascent polypeptide chains. For the glycoprotein (B1211001) to mature and fold correctly, the three terminal glucose residues must be sequentially removed by glucosidase I and glucosidase II.

Castanospermine has been shown to be a potent inhibitor of both glucosidase I and glucosidase II, with a particular sensitivity noted for glucosidase I. nih.govnih.gov Inhibition of these enzymes by castanospermine leads to the accumulation of glycoproteins with unprocessed, glucose-containing high-mannose oligosaccharides, such as Glc₃Man₇₋₉GlcNAc. nih.govnih.gov This disruption of the normal trimming process can have significant downstream consequences. The presence of terminal glucose residues prevents the proper folding and maturation of many glycoproteins, leading to their retention in the ER and, in some cases, targeting for degradation.

The accumulation of improperly processed glycoproteins can affect a wide range of cellular functions. For instance, in human hepatoma cells, castanospermine treatment resulted in a marked decrease in the secretion of several N-linked glycoproteins, including alpha 1-antitrypsin and ceruloplasmin. nih.gov Similarly, the biogenesis of the insulin (B600854) receptor is delayed by glucosidase inhibitors, leading to a reduction in the number of receptors on the cell surface. nih.gov Given its structural similarity, 7-Deoxycastanospermine is expected to exert similar inhibitory effects on glucosidases, thereby perturbing glycosylation pathways and the associated processes of protein folding, quality control, and secretion.

Table 1: Effects of Glucosidase Inhibition by Castanospermine on N-linked Glycosylation

| Experimental System | Key Findings | Resulting Oligosaccharide Structures | Functional Consequence |

| Mouse Lymphoma Cells | Potent inhibition of glucosidase I and II. nih.gov | Accumulation of Glc₃Man₇GlcNAc, Glc₃Man₈GlcNAc, and Glc₃Man₉GlcNAc. nih.gov | Altered glycoprotein processing. nih.gov |

| Human Hepatoma Cells | Inhibition of glucosidase I. nih.gov | Accumulation of Glc₃Man₉GlcNAc. nih.gov | Decreased secretion of N-linked glycoproteins. nih.gov |

| Aspergillus fumigatus | Inhibition of glucosidase I. nih.gov | Accumulation of Glc₃Man₇GlcNAc and Glc₃Man₈GlcNAc. nih.gov | Reduced secretion of certain glycosidases. nih.gov |

| IM-9 Lymphocytes | Inhibition of glucose removal from core oligosaccharides. nih.gov | Accumulation of glycoproteins with Glc₂₋₃Man₉GlcNAc. nih.gov | Delayed processing of the insulin proreceptor and reduced cell-surface receptors. nih.gov |

Modulation of Intracellular Carbohydrate Processing Enzymes Beyond Glycosidases

While the primary targets of castanospermine and its analogues are glucosidases, evidence suggests that these compounds can also interact with other enzymes involved in carbohydrate metabolism. This broader activity profile highlights the potential for a more complex modulation of cellular processes than simple inhibition of glycoprotein processing.

One area of interest is the effect of these compounds on glycogen (B147801) metabolism. Glycogen phosphorylase is a key enzyme responsible for the breakdown of glycogen to release glucose-1-phosphate, thereby playing a crucial role in maintaining glucose homeostasis. Research into inhibitors of glycogen phosphorylase has identified compounds that can effectively block this process. nih.gov Notably, studies with 1-deoxynojirimycin (B1663644), another potent α-glucosidase inhibitor, and its derivatives have shown that these compounds can inhibit glucagon-induced hepatic glycogenolysis in vivo and in isolated hepatocytes. nih.gov This effect was not due to a change in the activation state of glycogen phosphorylase a, suggesting a more direct inhibitory action on the enzyme or an indirect effect on the glycogenolytic pathway. nih.gov While direct studies on 7-Deoxycastanospermine's effect on glycogen phosphorylase are limited, its structural similarity to other iminosugars that modulate glycogen metabolism suggests a potential for similar activity.

Furthermore, some derivatives of castanospermine have been shown to inhibit other glycosidases, such as α-mannosidase. While this is still within the realm of glycosidase inhibition, it points to a broader spectrum of activity that extends beyond the initial steps of N-glycan processing in the ER. The specific inhibitory profile can be influenced by subtle changes in the stereochemistry of the castanospermine molecule.

Table 2: Modulation of Other Carbohydrate Processing Enzymes by Castanospermine Analogues

| Compound | Target Enzyme | Experimental System | Observed Effect |

| 1-Deoxynojirimycin and derivatives | Hepatic Glycogenolysis | Rats (in vivo) and Isolated Hepatocytes | Inhibition of glucagon-induced glycogen breakdown. nih.gov |

Systemic Metabolic Reprogramming in Experimental Models

A prominent effect of potent α-glucosidase inhibitors is the delay in carbohydrate digestion and absorption in the small intestine. Castanospermine has been demonstrated to be a powerful inhibitor of intestinal disaccharidases, such as sucrase. nih.gov This inhibition prevents the breakdown of dietary carbohydrates into absorbable monosaccharides, thereby blunting the postprandial rise in blood glucose levels. nih.gov This effect has been observed in both normal and streptozotocin-induced diabetic rats, highlighting its potential relevance for managing hyperglycemia. nih.gov

While direct, comprehensive studies on the systemic metabolic reprogramming induced by 7-Deoxycastanospermine are not extensively documented, the well-established effects of structurally related iminosugars provide a strong basis for predicting its potential impact. The ability to interfere with carbohydrate processing at multiple levels—from digestion and absorption to intracellular glycogen metabolism and glycoprotein synthesis—suggests that 7-Deoxycastanospermine could induce significant and complex metabolic changes in experimental models.

Table 3: Systemic Metabolic Effects of Castanospermine and Related Compounds

| Compound | Experimental Model | Primary Effect | Mechanism of Action |

| Castanospermine | Normal and Diabetic Rats | Blocks hyperglycemic response to oral sucrose. nih.gov | Inhibition of intestinal disaccharidases. nih.gov |

| 1-Deoxynojirimycin | Diabetic Mice | Inhibits glucose absorption and accelerates hepatic glucose metabolism. researchgate.net | Downregulation of intestinal glucose transporters and modulation of hepatic glycolytic and gluconeogenic enzyme expression. researchgate.net |

Advanced Research Applications and Future Directions

Utility as a Biochemical Probe for Glycosidase Function and Carbohydrate Recognition Studies

7-Deoxycastanospermine serves as a crucial biochemical probe for investigating the function of glycosidases and the intricacies of carbohydrate recognition. As an inhibitor of certain glycosidases, it allows researchers to modulate the activity of these enzymes in biological systems, thereby elucidating their specific roles in various cellular processes. The interaction of 7-Deoxycastanospermine with glycosidases provides a model for understanding the binding of carbohydrate substrates to these enzymes.

The study of how 7-Deoxycastanospermine and its analogues inhibit glycosidases contributes to the broader understanding of carbohydrate-protein interactions, which are fundamental to numerous biological events, including cell-cell recognition, immune responses, and pathogenesis. nih.govnumberanalytics.com By observing the effects of 7-Deoxycastanospermine on these processes, scientists can infer the functions of the targeted glycosidases. For instance, the use of such inhibitors has been instrumental in exploring the role of glycosidases in viral infections and cancer metastasis. mdpi.com

The development of activity-based probes (ABPs) for glycosidases represents a significant advancement in chemical biology, enabling the visualization and characterization of these enzymes in complex biological samples. nih.govuniversiteitleiden.nl While not always directly incorporating the 7-Deoxycastanospermine scaffold itself, the principles learned from its inhibitory action inform the design of these more sophisticated probes. These tools often feature a recognition element based on a known inhibitor scaffold, a reactive group to form a covalent bond with the enzyme's active site, and a reporter tag for detection. nih.gov

The table below summarizes the inhibitory activity of 7-Deoxycastanospermine and a related analogue against various glycosidases, highlighting its utility in dissecting enzyme specificity.

| Compound | Enzyme | Source | Inhibition Constant (Kᵢ) |

| 7-Deoxycastanospermine | α-Glucosidase | Aspergillus niger | Potent Inhibitor |

| 7-Deoxy-6-fluorocastanospermine | α-Glucosidase | Aspergillus niger | Enhanced Inhibition |

This table is illustrative and based on findings in the literature; specific Kᵢ values can vary based on experimental conditions.

Contributions to Fundamental Understanding in Carbohydrate Science and Enzymology

The study of 7-Deoxycastanospermine has significantly contributed to the fundamental understanding of carbohydrate science and enzymology. Its potent and often selective inhibition of glycosidases has provided a powerful chemical tool to dissect the complex mechanisms of these enzymes. nih.gov By analyzing the structure-activity relationships of 7-Deoxycastanospermine and its synthetic analogues, researchers have gained deep insights into the specific molecular interactions that govern substrate recognition and catalysis within the active sites of glycosidases. researchgate.net

These investigations have helped to elucidate the roles of specific hydroxyl groups on the inhibitor in binding to the enzyme, providing a clearer picture of the conformational and stereochemical requirements for effective inhibition. researchgate.net This knowledge is not only crucial for understanding the natural function of glycosidases but also for the rational design of more potent and selective inhibitors for therapeutic applications.

Furthermore, the use of 7-Deoxycastanospermine and other glycosidase inhibitors has been pivotal in defining the biological roles of glycans (complex carbohydrates) and the enzymes that process them. nih.gov By inhibiting specific glycosidases, researchers can observe the resulting changes in cellular function, thereby linking specific glycan structures to biological processes. This has been particularly important in understanding the post-translational modification of proteins by glycosylation and its impact on protein folding, trafficking, and function.

The mechanistic insights gained from studying inhibitors like 7-Deoxycastanospermine have also informed the development of automated tools for proposing enzyme catalytic mechanisms, furthering the field of computational enzymology. biorxiv.orgwou.edu

Emerging Research Avenues in Complex Indolizidine Alkaloid Chemistry

7-Deoxycastanospermine and its parent compound, castanospermine (B190763), have served as inspirational scaffolds for the synthesis of more complex and diverse indolizidine alkaloids. rsc.org The development of synthetic routes to these natural products has spurred innovation in organic chemistry, leading to the discovery of novel reactions and strategies. researchgate.netrsc.org

One of the key emerging research avenues is the use of the indolizidine scaffold as a starting point for diversity-oriented synthesis. This approach aims to generate libraries of structurally diverse molecules based on a common core, which can then be screened for a wide range of biological activities. The rigid, stereochemically rich framework of 7-Deoxycastanospermine makes it an attractive starting point for such endeavors.

Recent advances in synthetic methodologies, such as olefin metathesis, have been applied to the synthesis of castanospermine and deoxycastanospermine analogues, opening up new possibilities for creating novel structures with potentially unique biological properties. researchgate.net Furthermore, the unique four-ring structure of some indolizidine alkaloids, like securinine, highlights the potential for developing even more complex polycyclic systems based on this structural motif. nih.gov

The synthesis of fluorinated analogues of castanospermine, including derivatives of 7-Deoxycastanospermine, represents another promising research direction. The introduction of fluorine can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to enhanced inhibitory activity and improved pharmacokinetic profiles. researchgate.net

The ongoing exploration of the vast chemical space around the indolizidine alkaloid core, inspired by molecules like 7-Deoxycastanospermine, holds significant promise for the discovery of new therapeutic agents and chemical probes to further unravel the complexities of biological systems.

Q & A

Basic: What are the established methodologies for synthesizing 7-Deoxycastanospermine, and how can researchers optimize yield and purity?

Answer:

Synthesis of 7-Deoxycastanospermine typically involves multi-step organic reactions, such as stereoselective cyclization and enzymatic modifications. Key methodologies include:

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to ensure correct stereochemistry, critical for biological activity .

- Purification : Employ HPLC or column chromatography to isolate the compound, with mass spectrometry and NMR for purity validation .

- Yield Optimization : Adjust reaction conditions (e.g., temperature, solvent polarity) and monitor intermediates via TLC or LC-MS to identify bottlenecks .

Document all parameters systematically to ensure reproducibility .

Basic: How should researchers characterize the structural and functional properties of 7-Deoxycastanospermine in preliminary studies?

Answer:

- Structural Analysis : Combine -NMR and -NMR to confirm backbone structure and stereochemistry. X-ray crystallography can resolve ambiguous configurations .

- Functional Assays : Use enzyme inhibition assays (e.g., α-glucosidase) to evaluate bioactivity. Include positive controls (e.g., Castanospermine) and validate results with triplicate experiments .

- Data Reporting : Present spectra and dose-response curves with clear annotations, avoiding overinterpretation of preliminary data .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 7-Deoxycastanospermine across different experimental models?

Answer:

Contradictions often arise from variations in assay conditions or model systems. Strategies include:

- Meta-Analysis : Systematically compare protocols (e.g., enzyme sources, pH, temperature) from conflicting studies to identify confounding variables .

- Cross-Validation : Replicate key experiments in parallel using standardized conditions (e.g., uniform cell lines or enzyme batches) .

- Mechanistic Studies : Use molecular docking or mutagenesis to probe target interactions, clarifying whether observed discrepancies stem from structural or kinetic factors .

Document limitations transparently in discussions .

Advanced: What experimental designs are recommended for studying the pharmacokinetics and metabolic stability of 7-Deoxycastanospermine?

Answer:

- In Vitro Models : Use hepatocyte or microsomal assays to assess metabolic stability. Monitor degradation via LC-MS/MS and compare to known inhibitors (e.g., cyclosporine for CYP3A4 interactions) .

- In Vivo Studies : Design pharmacokinetic (PK) trials with staggered dosing and terminal blood sampling. Apply compartmental modeling to calculate AUC, , and bioavailability .

- Tissue Distribution : Employ radiolabeled 7-Deoxycastanospermine and autoradiography to track biodistribution, ensuring ethical compliance for animal studies .

Methodological: How should researchers address gaps in the literature regarding 7-Deoxycastanospermine’s mechanism of action?

Answer:

- Hypothesis-Driven Approaches : Formulate testable hypotheses based on structural analogs (e.g., Castanospermine’s inhibition of glycoprotein processing) .

- Omics Integration : Combine transcriptomics/proteomics to identify downstream targets and CRISPR screening to validate gene dependencies .

- Collaborative Replication : Partner with independent labs to verify findings, reducing bias and enhancing credibility .

Methodological: What statistical frameworks are appropriate for analyzing dose-response relationships in 7-Deoxycastanospermine studies?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report values with 95% confidence intervals .

- Outlier Management : Apply Grubbs’ test or robust regression to handle anomalies without data exclusion unless justified .

- Multivariate Analysis : Use ANOVA or mixed-effects models for multi-factor experiments (e.g., pH × temperature interactions) .

Interdisciplinary: How can researchers integrate computational chemistry with experimental data to refine 7-Deoxycastanospermine’s therapeutic potential?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-target binding to predict affinity and guide mutagenesis experiments .

- QSAR Modeling : Corrogate structural features (e.g., hydroxyl group positioning) with bioactivity data to design analogs .

- Machine Learning : Train models on published inhibition datasets to prioritize synthetic targets for validation .

Ethical/Reproducibility: What steps ensure reproducibility in 7-Deoxycastanospermine research, particularly in enzyme inhibition assays?

Answer:

- Protocol Standardization : Adopt community guidelines (e.g., MIAME for microarrays) for assay conditions and data reporting .

- Open Data : Share raw spectra, kinetic curves, and code via repositories like Zenodo or GitHub .

- Reagent Validation : Certify enzyme batches with control inhibitors and document storage conditions .

Translational: What preclinical models best recapitulate the therapeutic effects of 7-Deoxycastanospermine for metabolic disorders?

Answer:

- Animal Models : Use genetically modified mice (e.g., ob/ob for obesity-linked insulin resistance) to evaluate glucose homeostasis .

- Organoids : Test compound efficacy in human-derived intestinal or hepatic organoids for human-relevant absorption/metabolism data .

- Biomarker Integration : Measure plasma glycoprotein profiles via lectin arrays to correlate target engagement with physiological outcomes .

Critical Analysis: How should researchers contextualize negative or inconclusive results in 7-Deoxycastanospermine studies?

Answer:

- Transparent Reporting : Clearly distinguish between technical failures (e.g., assay interference) and biologically meaningful outcomes .

- Post Hoc Analysis : Explore alternative hypotheses (e.g., off-target effects) using chemoproteomics or RNA-seq .

- Literature Synthesis : Compare findings with structurally related iminosugars to identify conserved or divergent mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.